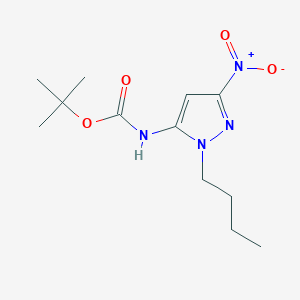

Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

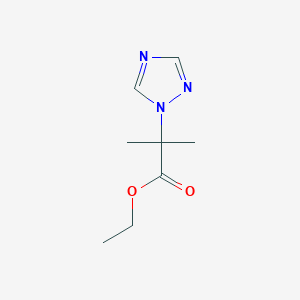

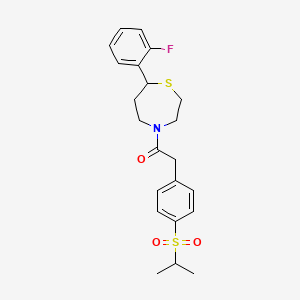

Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate, commonly known as EMSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMSN is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.

Applications De Recherche Scientifique

Carboxyl-group Protection in Peptide Synthesis

The use of sulfonyl groups for carboxyl protection in peptide synthesis has been explored, with specific advantages in selective removal and stability during synthesis. The 2-(p-nitrophenylthio)ethyl group, similar in functionality to the Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate structure, demonstrates utility in peptide assembly, showcasing the versatility of sulfonyl derivatives in synthesizing complex biological molecules (Amaral, 1969).

Base-labile Protecting Groups

The application of the 2-(methylsulfonyl)ethyl group as a base-labile protecting group for phosphoric acid monoesters highlights the stability and effectiveness of sulfonyl-based groups in protecting sensitive functionalities during chemical syntheses. This research emphasizes the strategic use of sulfonyl groups in creating stable phosphorylating agents and their subsequent efficient removal in alkaline conditions (Beld et al., 1984).

Drug Metabolism Studies

In the realm of drug development, the metabolic profiling of compounds is crucial. The sulfonyl moiety, as part of complex biaryl-bis-sulfonamide structures, plays a role in the metabolism of drugs. One study demonstrated the application of microbial biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing the importance of sulfonyl groups in the study of drug metabolism and the generation of metabolites for further study (Zmijewski et al., 2006).

Sulfone and Sulfoxide in Organic Syntheses

Sulfones and sulfoxides, closely related to this compound, find applications in organic synthesis, including oxidation reactions and the preparation of novel compounds. For instance, the development of a new type of sulfoxide for Swern oxidation underlines the potential of sulfonyl and related groups in facilitating mild and efficient oxidation processes, yielding aldehydes or ketones from alcohols (Ye et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific application.

Mode of Action

It is postulated to function as a nucleophile, forming a covalent bond with an electrophile . This facilitates the creation of novel products in various chemical reactions .

Pharmacokinetics

Its high polarity enhances solubility in polar solvents , which could potentially influence its bioavailability.

Action Environment

Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate exhibits exceptional stability in highly acidic environments . It also displays high base lability and resists hydrogenation without interfering with catalyst activity . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical agents.

Propriétés

IUPAC Name |

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZJOKDGHINEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)